molecular formula C10H11NO3 B11510460 1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B11510460
M. Wt: 193.20 g/mol
InChI Key: QFVBGQSEENKMNA-UHFFFAOYSA-N
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Description

1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is an organic compound that belongs to the class of benzodioxane derivatives This compound features a benzodioxane ring system with an amino group at the 5-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One typically involves the following steps:

    Formation of the Benzodioxane Ring: The initial step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxane ring.

    Introduction of the Amino Group: The amino group is introduced at the 5-position through nitration followed by reduction.

    Attachment of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Corresponding alcohols.

    Substitution Products: Various N-substituted derivatives.

Scientific Research Applications

1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzodioxane and indole derivatives.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(5-amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C10H11NO3/c1-6(12)7-2-3-8-10(9(7)11)14-5-4-13-8/h2-3H,4-5,11H2,1H3

InChI Key

QFVBGQSEENKMNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OCCO2)N

Origin of Product

United States

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